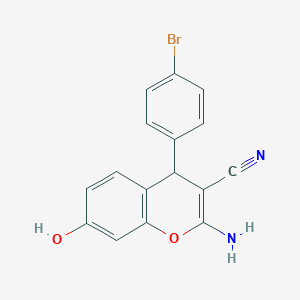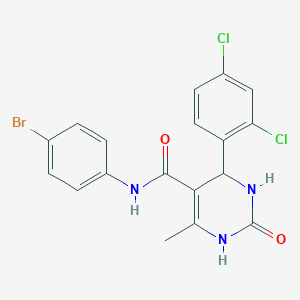
2-amino-4-(4-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Vue d'ensemble
Description
2-amino-4-(4-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromenes. It is a synthetic compound that has been widely used in scientific research due to its unique properties. In
Applications De Recherche Scientifique
Electrocatalytic Synthesis
2-Amino-4-(4-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile derivatives can be synthesized via an electrocatalytic process. This approach utilizes a multicomponent assembly of aldehydes, 4-hydroxycoumarin, and malononitrile, offering an efficient method to produce these compounds under mild conditions (Vafajoo et al., 2014).
Green Chemistry Synthesis
A green chemistry approach has been developed for synthesizing substituted 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles. This method utilizes Rochelle salt as a novel catalyst, demonstrating an environmentally friendly and efficient synthesis process (El-Maghraby, 2014).
Crystal Structure Analysis
Detailed crystal structure analysis of similar compounds, like 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been conducted. These studies offer insights into molecular packing, hydrogen bonding interactions, and overall molecular architecture, which are crucial for understanding their chemical behavior (Kumar et al., 2016).
X-Ray Diffraction Studies
X-ray diffraction techniques have been employed to study the crystal structures of related carbonitrile compounds. Such studies are fundamental to understanding the physical and chemical properties of these substances, including their stability and reactivity (Sharma et al., 2015).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of new derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile. This involves the condensation of different halogen derivatives, showcasing the versatility and potential for creating a wide range of chemically diverse compounds (Ju Liu et al., 2019).
Synthesis for PET Imaging Agents
Carbon-11-labeled 4-aryl-4H-chromenes, including derivatives of 2-amino-4-(4-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, have been synthesized for potential use as PET imaging agents in cancer research. These compounds may play a significant role in diagnostic imaging in oncology (Gao et al., 2010).
Development of Catalysis-Free Synthesis
A catalysis-free synthesis method has been developed for the production of novel 2-amino-4H-chromene-3-carbonitrile derivatives. This advancement in green chemistry emphasizes the importance of creating more environmentally sustainable chemical synthesis methods (Kumaravel & Vasuki, 2009).
Formulation for Anti-Inflammatory Applications
Research has explored the formulation of extended-release tablets using 2-amino-4-(4-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile for potential anti-inflammatory applications. This study focuses on optimizing drug release over a prolonged period, which is crucial for therapeutic efficacy (Viswanad, 2017).
Propriétés
IUPAC Name |
2-amino-4-(4-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-10-3-1-9(2-4-10)15-12-6-5-11(20)7-14(12)21-16(19)13(15)8-18/h1-7,15,20H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKMIYSSDYKHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4924473.png)


![2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4924483.png)
![N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4924495.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4924496.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4924501.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4924509.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4924517.png)
![3-amino-N~2~-(4-bromophenyl)-6-methyl-N~5~-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B4924526.png)
![2,4-dichloro-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4924539.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4924543.png)
![1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4924549.png)
